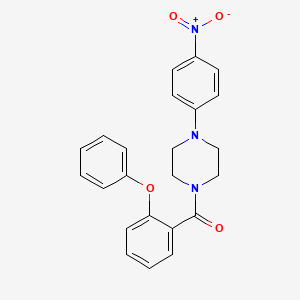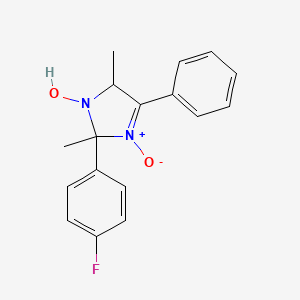
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine, also known as BPP, is a synthetic compound that belongs to the pyrimidine family. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways. PKC is involved in the regulation of cell growth, proliferation, differentiation, and apoptosis. BPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine exerts its pharmacological effects by selectively inhibiting PKC activity. PKC is a family of serine/threonine kinases that are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC, preventing its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways, which results in the modulation of cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammatory disorders. In addition, the mechanisms underlying the neuroprotective effects of this compound are not fully understood and warrant further investigation. Finally, the development of more efficient synthesis methods for this compound could improve its availability and facilitate its use in research and clinical settings.
合成法
The synthesis of 2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine involves the condensation of 4-methylbenzaldehyde, biphenyl-4-ol, and phenylacetonitrile in the presence of a base catalyst. The reaction proceeds through a multistep process, which involves the formation of an intermediate compound, followed by cyclization and dehydration. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-(4-biphenylyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been widely studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c1-21-12-14-25(15-13-21)28-20-27(24-10-6-3-7-11-24)30-29(31-28)32-26-18-16-23(17-19-26)22-8-4-2-5-9-22/h2-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIPHISEJLIKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)
![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)

![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)